molecular formula C31H35ClN8O2 B609009 美沃西利 CAS No. 1816989-16-8

美沃西利

货号 B609009
CAS 编号: 1816989-16-8
分子量: 587.125
InChI 键: SCJNYBYSTCRPAO-LXBQGUBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Cancer Therapeutics: Targeting Transcriptional Addiction

Mevociclib has been identified as a promising therapeutic agent in cancer treatment due to its ability to target CDK7, which plays a crucial role in cell cycle regulation and transcription. By inhibiting CDK7, Mevociclib disrupts the transcriptional addiction of cancer cells, leading to the suppression of tumor growth and induction of apoptosis .

Treatment of Solid Tumors: In Vivo Efficacy

In vivo studies have demonstrated that Mevociclib effectively inhibits tumor growth in triple-negative breast cancer (TNBC) models. The compound was administered intravenously and showed significant anti-tumor activity, suggesting its potential use in treating aggressive solid tumors .

Hematological Malignancies: Apoptosis Induction

Mevociclib exhibits potent anti-proliferative effects in hematological cancer cell lines, inducing apoptosis selectively in malignant cells. This selective action highlights its potential application in treating various blood cancers without harming non-malignant cells .

Combination Therapy: Enhancing Drug Efficacy

Research indicates that Mevociclib can be used in combination with other cancer therapies to enhance efficacy. For instance, combining Mevociclib with JAK inhibitors or hypomethylating agents could improve treatment outcomes in myeloproliferative neoplasms transformed to acute myeloid leukemia (AML) .

Transcriptional Regulation: Understanding Mechanisms

Mevociclib’s mechanism of action involves the inhibition of CDK7, which is essential for the phosphorylation of the RNA polymerase II C-terminal domain. This inhibition provides insights into transcriptional regulation mechanisms, which is valuable for understanding and manipulating gene expression in research settings .

Pharmacodynamics and Pharmacokinetics: Clinical Implications

The pharmacodynamics and pharmacokinetics of Mevociclib are crucial for determining its clinical applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles helps in optimizing dosing regimens for maximum therapeutic effect with minimal toxicity .

Drug Resistance: Overcoming Challenges

Mevociclib may play a role in overcoming drug resistance in cancer cells. By targeting CDK7, it could potentially bypass resistance mechanisms that are common with other types of kinase inhibitors, providing a new avenue for treatment in resistant cancer types .

Predictive Biomarkers: Personalized Medicine

The development of predictive biomarkers for Mevociclib responsiveness could lead to more personalized medicine approaches. Identifying patients who are most likely to benefit from Mevociclib treatment can improve therapeutic outcomes and reduce unnecessary exposure to non-responders .

属性

IUPAC Name

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJNYBYSTCRPAO-LXBQGUBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mevociclib

CAS RN

1816989-16-8
Record name Mevociclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVOCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。